

ABTL-0812's safety profile compared to traditional chemotherapeutics

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Compound of Interest

Compound Name: ABTL-0812

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ABTL-0812: A Favorable Safety Profile in Cancer Therapy

A novel anti-cancer agent, **ABTL-0812**, demonstrates a significantly improved safety and tolerability profile compared to traditional chemotherapeutics, both as a monotherapy and in combination regimens. Clinical trial data indicates that **ABTL-0812** primarily induces mild to moderate gastrointestinal side effects, a stark contrast to the severe and often debilitating toxicities associated with conventional chemotherapy.

ABTL-0812 is a first-in-class, orally administered small molecule that induces cytotoxic autophagy in cancer cells.^[1] Its unique mechanism of action, which involves the upregulation of Tribbles homolog 3 (TRIB3) and the induction of endoplasmic reticulum (ER) stress, leads to the inhibition of the Akt/mTORC1 signaling pathway, ultimately resulting in cancer cell death.^[2] ^[3] This targeted approach appears to spare healthy cells, leading to a more favorable safety profile.^[4]

Superior Safety Profile in Clinical Trials

A first-in-human Phase I/Ib clinical trial (NCT02201823) of **ABTL-0812** as a single agent in patients with advanced solid tumors revealed an excellent safety and tolerability profile.^[5]^[6] The most commonly reported drug-related adverse events were mild to moderate (Grade 1-2) gastrointestinal issues.^[5] Notably, a maximum tolerated dose was not reached, indicating the drug's low toxicity.^[5]

When used in combination with traditional chemotherapeutic agents like paclitaxel and carboplatin in the ENDOLUNG Phase 1/2 study, **ABTL-0812** did not increase the known toxicities of the chemotherapy regimen.^[1] This suggests that **ABTL-0812** can be effectively combined with standard-of-care treatments without exacerbating their side effects.

Comparison of Adverse Events

The following table summarizes the adverse events observed in clinical trials for **ABTL-0812** in combination with paclitaxel and carboplatin, and for the paclitaxel and carboplatin combination alone. Data for **ABTL-0812** as a monotherapy is qualitative, highlighting its mild gastrointestinal side effects.

| Adverse Event | ABTL-0812 + Paclitaxel/Carbopla tin (ENDOLUNG Trial)[7][8] | Paclitaxel + Carboplatin[9][10] [11] | ABTL-0812 Monotherapy (Phase I Trial)[5] |
|-----------------------|---|--|--|
| Hematological | | | |
| Neutropenia | 52.9% (All Grades) | Grade 3/4: 37.1% - 48% | Not reported as a significant adverse event. |
| Anemia | 37.3% (All Grades) | Grade 3: 5.2% - 9.5% | Not reported as a significant adverse event. |
| Thrombocytopenia | 19.6% (All Grades) | Grade 3/4: 2.8% - 9.6% | Not reported as a significant adverse event. |
| Leukopenia | Not specifically reported | Grade 3/4: 8.6% - 12.6% | Not reported as a significant adverse event. |
| Febrile Neutropenia | One case of Grade 3 | 4.8% - 14% | Not reported. |
| Non-Hematological | | | |
| Nausea | 66.7% (All Grades) | Grade 3: ~7% | Most common, Grade 1-2. |
| Asthenia (Fatigue) | 66.7% (All Grades) | Grade 3/4: ~2% | Reported, but severity not specified. |
| Diarrhea | 54.9% (All Grades) | Grade 3/4: 1.6% | Reported, Grade 1-2. |
| Vomiting | 54.9% (All Grades) | Grade 3: 3.2% | Reported, Grade 1-2. |
| Peripheral Neuropathy | Not specifically reported as a major AE for the combination. | Up to 47% (sensory) | Not reported as a significant adverse event. |

| | | | |
|----------------------|--|----------------|---------------|
| Alopecia (Hair Loss) | Not specifically reported as a major AE for the combination. | Universal | Not reported. |
| Myalgia/Arthralgia | Not specifically reported as a major AE for the combination. | Grade 3/4: ~4% | Not reported. |

Note: The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) Grade 1 is mild, Grade 2 is moderate, Grade 3 is severe, Grade 4 is life-threatening, and Grade 5 is death.

Experimental Protocols

Preclinical Safety and Toxicity Assessment

A standard experimental workflow for evaluating the safety and toxicity of a new anti-cancer drug like **ABTL-0812** in preclinical studies typically follows the OECD Guidelines for the Testing of Chemicals, specifically Guideline 407 for repeated dose 28-day oral toxicity studies in rodents.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over 28 days.

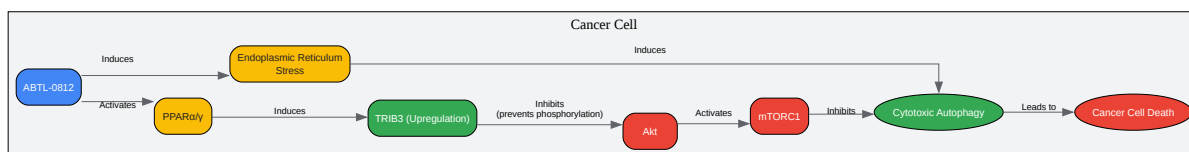
Methodology:

- Animal Model: Typically rats, with both male and female animals.
- Dose Groups: A control group receiving the vehicle and at least three dose groups receiving varying levels of the test substance.
- Administration: The test substance is administered daily by oral gavage.
- Observations:

- Clinical Signs: Daily monitoring for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
- Body Weight: Recorded weekly.
- Food/Water Consumption: Measured weekly.
- Ophthalmological Examination: Performed prior to the study and at termination.
- Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of various parameters.
- Gross Necropsy: All animals are subjected to a full gross necropsy at the end of the study.
- Histopathology: Tissues from all organ systems are preserved for microscopic examination.

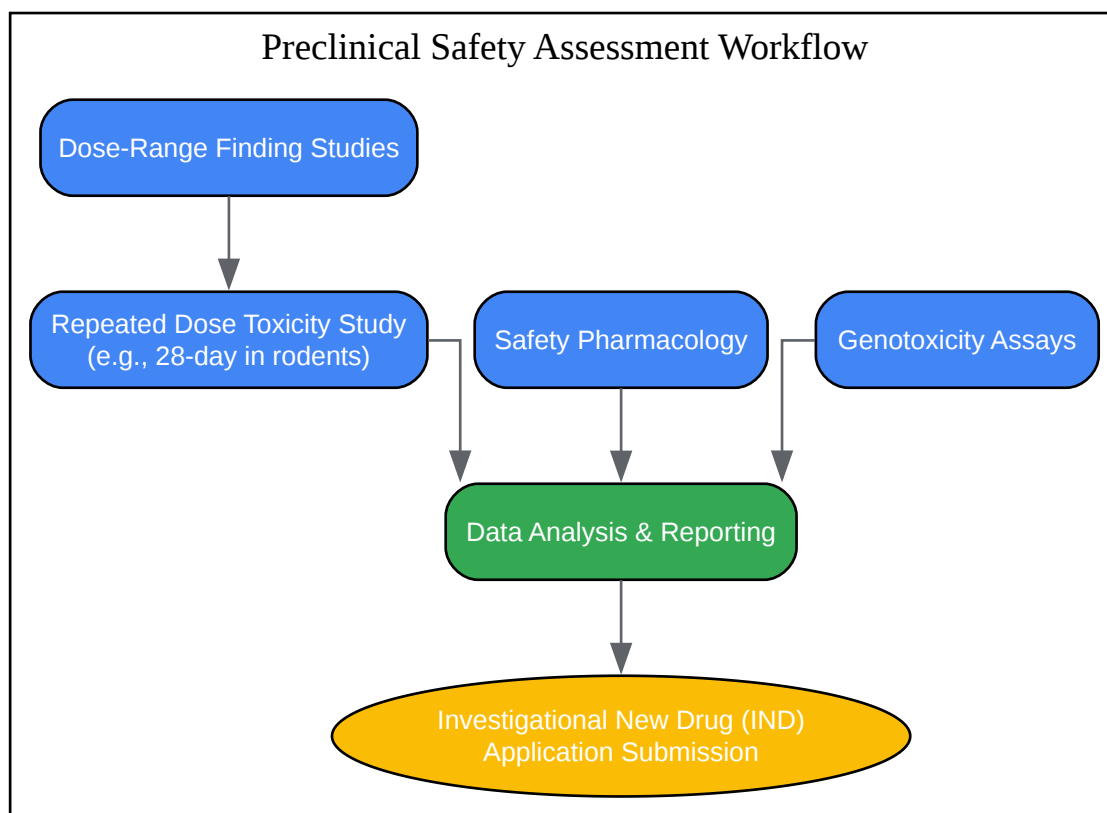
Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of **ABTL-0812** and a typical experimental workflow for preclinical safety assessment.



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Caption: **ABTL-0812**'s dual mechanism of action leading to cancer cell death.



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Caption: A typical workflow for preclinical drug safety assessment.

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References

- 1. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models [frontiersin.org]
- 2. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asociacion-nen.org [asociacion-nen.org]
- 5. A first-in-human phase I/Ib dose-escalation clinical trial of the autophagy inducer ABTL0812 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABTL0812 - Ability Pharma [abilitypharma.com]
- 7. ENDOLUNG trial. A phase 1/2 study of the Akt/mTOR inhibitor and autophagy inducer Ibrilatazar (ABTL0812) in combination with paclitaxel/carboplatin in patients with advanced/recurrent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENDOLUNG trial. A phase 1/2 study of the Akt/mTOR inhibitor and autophagy inducer Ibrilatazar (ABTL0812) in combination with paclitaxel/carboplatin in patients with advanced/recurrent endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse affects of paclitaxel and carboplatin combination chemotherapy in epithelial gynecologic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. w1.med.cmu.ac.th [w1.med.cmu.ac.th]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. eortc.be [eortc.be]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. dovepress.com [dovepress.com]
- 16. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 19. ecetoc.org [ecetoc.org]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
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